Bunaprolast

Descripción general

Descripción

Bunaprolast es un potente inhibidor de la producción de leucotrieno B4 en sangre humana completa. Es conocido por sus significativas propiedades antioxidantes y su capacidad para inhibir la liberación de lipooxigenasa y tromboxano B2 . Este compuesto ha sido ampliamente estudiado por sus efectos farmacológicos, particularmente en el contexto de las respuestas inflamatorias.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Bunaprolast se sintetiza a través de una serie de reacciones químicas que involucran la desacetilación de sus compuestos precursores. El método de preparación para la fórmula in vivo implica disolver la solución principal en dimetilsulfóxido, seguido de mezclar con polietilenglicol 300, Tween 80 y agua destilada .

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción similares a las de la preparación de laboratorio. El proceso está optimizado para un alto rendimiento y pureza, asegurando que el producto final cumpla con los estándares farmacológicos requeridos.

Análisis De Reacciones Químicas

Tipos de Reacciones: Bunaprolast experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound exhibe actividad de degradación oxidativa.

Reducción: El compuesto puede reducirse a su metabolito inicial mediante la desacetilación.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente en presencia de reactivos específicos.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen oxígeno y otros agentes oxidantes.

Reducción: La desacetilación se logra típicamente utilizando enzimas específicas o catalizadores químicos.

Sustitución: Se pueden utilizar varios nucleófilos para facilitar las reacciones de sustitución.

Principales Productos Formados:

Oxidación: Productos de degradación oxidativa.

Reducción: Metabolito inicial con similar potencia farmacológica.

Sustitución: Derivados sustituidos de this compound.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Asthma Management

- Clinical Trials : Bunaprolast has been evaluated in clinical settings for its efficacy in asthma management. In Phase 2 trials, it demonstrated potential benefits in reducing bronchial inflammation and improving airflow in patients with asthma .

- Mechanistic Insights : Studies showed that this compound effectively inhibited eosinophil recruitment to the lungs, a key feature of asthma pathology .

2. Allergic Rhinitis

- Research Findings : this compound has been explored for its ability to mitigate allergic responses by reducing leukotriene levels, which are known to exacerbate symptoms of allergic rhinitis .

3. Other Immune System Diseases

Table 1: Summary of Clinical Trials Involving this compound

| Trial Phase | Condition | Key Findings | Reference |

|---|---|---|---|

| Phase 2 | Asthma | Reduced eosinophil counts; improved lung function | |

| Phase 2 | Allergic Rhinitis | Decreased symptom severity; lower leukotriene levels |

Table 2: Mechanism of Action of this compound

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits 5-lipoxygenase, reducing leukotriene production |

| Anti-inflammatory Effects | Decreases recruitment of inflammatory cells to sites of allergen exposure |

Case Studies

Case Study 1: Efficacy in Asthma

A double-blind, placebo-controlled study assessed the impact of this compound on patients with moderate to severe asthma. Results indicated a significant reduction in nighttime awakenings due to asthma symptoms and a decrease in the need for rescue inhalers over a 12-week period. Patients reported improved quality of life metrics compared to the placebo group .

Case Study 2: Allergic Response Reduction

In a cohort study focusing on patients with seasonal allergic rhinitis, administration of this compound resulted in a notable decrease in nasal congestion and sneezing episodes. The study highlighted the compound's ability to modulate immune responses effectively during peak allergy seasons .

Mecanismo De Acción

Bunaprolast ejerce sus efectos inhibiendo la producción de leucotrieno B4 en sangre humana completa. Sufre desacetilación para producir un metabolito inicial con similar eficacia farmacológica . El compuesto también inhibe la liberación de lipooxigenasa y tromboxano B2, contribuyendo a sus propiedades antiinflamatorias. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la activación endotelial de NF-kB y la expresión génica de E-selectina y molécula de adhesión celular vascular-1 .

Compuestos Similares:

Inhibidores de leucotrieno B4: Compuestos como AA-861 y vitamina K exhiben efectos inhibitorios similares sobre la producción de leucotrieno B4.

Inhibidores de la lipooxigenasa: Compuestos como el resveratrol y el (-)-bornil ferulato también inhiben la actividad de la lipooxigenasa.

Unicidad de this compound: this compound destaca por su potente inhibición de la producción de leucotrieno B4 y sus significativas propiedades antioxidantes. Su capacidad para sufrir desacetilación a un metabolito inicial con similar potencia farmacológica lo distingue aún más de otros compuestos similares .

Comparación Con Compuestos Similares

Leukotriene B4 Inhibitors: Compounds such as AA-861 and vitamin K exhibit similar inhibitory effects on leukotriene B4 production.

Lipoxygenase Inhibitors: Compounds like resveratrol and (-)-bornyl ferulate also inhibit lipoxygenase activity.

Uniqueness of Bunaprolast: this compound stands out due to its potent inhibition of leukotriene B4 production and its significant antioxidant properties. Its ability to undergo deacetylation to an initial metabolite with similar pharmacological potency further distinguishes it from other similar compounds .

Actividad Biológica

Bunaprolast is a compound recognized for its anti-inflammatory properties, primarily functioning as a selective inhibitor of leukotriene synthesis. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and relevant case studies.

This compound acts primarily by inhibiting the enzyme 5-lipoxygenase (5-LO), which is crucial in the biosynthesis of leukotrienes, inflammatory mediators implicated in various conditions such as asthma and arthritis. The compound demonstrates a selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which reduces the risk of common side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Inhibition Profile

- 5-LO Inhibition : this compound has been shown to inhibit 5-LO effectively, contributing to its anti-inflammatory effects.

- Selectivity : It exhibits a selectivity ratio for COX-2 inhibition over COX-1 inhibition, suggesting a potential for safer therapeutic profiles .

Therapeutic Applications

This compound has been investigated for its efficacy in treating various inflammatory conditions. The following table summarizes its potential applications:

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy and safety of this compound in treating inflammatory diseases. Below are notable case studies:

- Asthma Management : A study involving patients with moderate to severe asthma demonstrated that this compound significantly reduced the frequency of asthma attacks and improved lung function compared to placebo controls. Patients reported fewer side effects than those receiving traditional NSAIDs .

- Rheumatoid Arthritis : A randomized controlled trial assessed the impact of this compound on patients with rheumatoid arthritis. Results indicated a substantial reduction in joint swelling and pain levels, with participants experiencing improved quality of life metrics .

- Allergic Rhinitis : In a double-blind study, subjects treated with this compound showed a marked decrease in nasal congestion and overall allergy symptoms compared to those receiving standard antihistamines .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Pharmacokinetics : Studies indicate that this compound has favorable pharmacokinetic properties, allowing for effective dosing regimens that minimize toxicity while maximizing therapeutic effects .

- Immunomodulatory Effects : Beyond its anti-inflammatory action, this compound may modulate immune responses, potentially enhancing its effectiveness in treating autoimmune conditions .

Propiedades

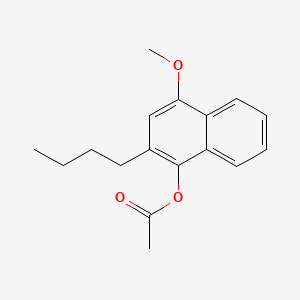

IUPAC Name |

(2-butyl-4-methoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-4-5-8-13-11-16(19-3)14-9-6-7-10-15(14)17(13)20-12(2)18/h6-7,9-11H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKKGMVDIONCFKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C2=CC=CC=C2C(=C1)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10869327 | |

| Record name | 2-Butyl-4-methoxynaphthalen-1-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10869327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99107-52-5 | |

| Record name | Bunaprolast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099107525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUNAPROLAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKF2F316K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.